molecular formula C8H8N2O3 B14704824 n-(Hydroxycarbamoyl)benzamide CAS No. 24954-50-5

n-(Hydroxycarbamoyl)benzamide

Cat. No.: B14704824
CAS No.: 24954-50-5
M. Wt: 180.16 g/mol
InChI Key: NUATUDZTFKFPMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(hydroxyamino)-oxomethyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-[(hydroxyamino)-oxomethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

N-[(hydroxyamino)-oxomethyl]benzamide exerts its effects primarily by inhibiting histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The compound targets specific histone deacetylases, such as HDAC6, and affects various molecular pathways involved in cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide
  • 4-dimethylamino-N-(6-hydroxycarbamoylhexyl)benzamide
  • Histone deacetylase inhibitor III

Uniqueness

N-[(hydroxyamino)-oxomethyl]benzamide is unique due to its specific inhibition of histone deacetylases, particularly HDAC6, which distinguishes it from other similar compounds. This specificity makes it a valuable tool in studying gene regulation and developing targeted therapies .

Properties

CAS No.

24954-50-5

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N-(hydroxycarbamoyl)benzamide

InChI

InChI=1S/C8H8N2O3/c11-7(9-8(12)10-13)6-4-2-1-3-5-6/h1-5,13H,(H2,9,10,11,12)

InChI Key

NUATUDZTFKFPMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NO

Origin of Product

United States

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